Infigratinib - 872511-34-7

Infigratinib

Catalog Number: EVT-287340
CAS Number: 872511-34-7
Molecular Formula: C26H31Cl2N7O3
Molecular Weight: 560.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Infigratinib is a small molecule tyrosine kinase inhibitor [, , ]. It exhibits high selectivity for fibroblast growth factor receptors 1-3 (FGFR1-3) [, , , , , , , , , ]. Infigratinib is classified as a pan-FGFR inhibitor due to its ability to inhibit all three FGFR isoforms (FGFR1, FGFR2, and FGFR3) with high potency [, ]. In scientific research, infigratinib serves as a valuable tool for investigating the role of FGFR signaling in various biological processes and diseases, including cancer, skeletal dysplasias, and tumor-induced osteomalacia [, , , , , , , ].

Pemigatinib

Compound Description: Pemigatinib (INCB054828) is a selective, orally bioavailable inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3. [] Like Infigratinib, Pemigatinib has been approved by the FDA for the treatment of cholangiocarcinoma, a rare form of bile duct cancer. []

Relevance: The research highlights Pemigatinib as one of the few selective drugs alongside Infigratinib approved by the FDA to treat cholangiocarcinoma. [] This suggests that both compounds share a similar mechanism of action and target FGFRs, making Pemigatinib structurally and functionally related to Infigratinib.

N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1)

Compound Description: Hit-1 is a compound identified through virtual screening using the 3D pharmacophore of Infigratinib. [] This compound demonstrated favorable binding affinity to FGFR-1, with a LibDock score surpassing that of Infigratinib. []

Relevance: Identified due to its similar pharmacophoric features to Infigratinib, Hit-1 represents a structurally related compound that exhibits potential as an FGFR-1 inhibitor. [] The research suggests Hit-1 might offer an alternative treatment option for cholangiocarcinoma.

4-(4-((2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)carbamoyl)pyridin-2-yl)-1-methylpiperazin-1-ium (Hit-4)

Compound Description: Hit-4, another compound discovered through virtual screening based on Infigratinib's pharmacophore, exhibits even closer structural similarity to Infigratinib compared to Hit-1. [] Notably, Hit-4 occupies the entire pharmacophoric space of Infigratinib and displays a higher LibDock score, suggesting stronger binding affinity to FGFR-1. []

Relevance: Hit-4's remarkable structural similarity to Infigratinib and its superior binding affinity to FGFR-1 highlight its potential as a valuable lead compound for developing novel FGFR inhibitors. [] This compound may offer an improved therapeutic option for treating cholangiocarcinoma.

Vosoritide

Compound Description: Vosoritide is an analog of C-type Natriuretic Peptide (CNP) that acts as an antagonist of the MAP kinase (MAPK) pathway, which is downstream of FGFR3 signaling. [] It is being investigated as a potential treatment for achondroplasia.

Relevance: The research compares the efficacy of Vosoritide with Infigratinib in treating achondroplasia, highlighting their shared target pathway, although they employ different mechanisms of action. [] While Infigratinib directly inhibits FGFR3, Vosoritide targets a downstream pathway, making it indirectly related.

Relevance: The research includes AZD4547 as part of a comparative analysis of FGFR-selective TKIs, highlighting its functional similarity to Infigratinib. [] Both compounds target FGFRs and demonstrate potential for treating skeletal dysplasias, although AZD4547 exhibits dose-limiting toxicity.

PD173074

Compound Description: PD173074 is an FGFR TKI tested in chicken embryos, where it induced limb malformations at high doses (1 × 106 to 50 × 106 nM). [] This finding suggests potential developmental toxicity associated with PD173074.

Relevance: Similar to AZD4547, PD173074 is discussed alongside Infigratinib in the context of preclinical studies evaluating FGFR-selective TKIs for skeletal dysplasias. [] Despite their shared target, PD173074 exhibits concerning toxicity, making it a less desirable therapeutic option compared to Infigratinib.

Erdafitinib (JNJ-42756493)

Compound Description: Erdafitinib is a selective FGFR inhibitor, similar to Infigratinib, that has been clinically evaluated for treating cancers with FGFR3 alterations, specifically in urothelial carcinoma patients. []

Relevance: Both Infigratinib and Erdafitinib have been investigated as potential treatments for urothelial carcinoma in patients with FGFR3 alterations. [] This suggests that both compounds share a similar mechanism of action and target FGFRs.

Source and Classification

Infigratinib belongs to a class of drugs known as tyrosine kinase inhibitors, specifically targeting the FGFR family. It is classified as a reversible ATP-competitive inhibitor, which means it competes with ATP for binding to the active site of the receptor, thereby blocking downstream signaling pathways involved in cell proliferation and survival .

Synthesis Analysis

Methods and Technical Details

The synthesis of Infigratinib involves several chemical reactions starting from simple precursors. Key steps include:

  • Substitution Reactions: These are employed to introduce functional groups necessary for biological activity.
  • Palladium-Catalyzed C–N Coupling: This method is crucial for forming carbon-nitrogen bonds that are integral to the structure of Infigratinib.
  • Final Cyclization: The last step typically involves forming the pyrazole ring structure that characterizes the compound .

The synthetic pathway has been optimized to ensure high yield and purity, which is critical for clinical applications.

Molecular Structure Analysis

Structure and Data

Infigratinib's molecular formula is C₁₈H₁₉N₅O, with a molecular weight of approximately 321.37 g/mol. The structure features:

  • A pyrazole ring that contributes to its binding affinity.
  • Multiple aromatic systems that enhance its interaction with the FGFR active site.

The three-dimensional conformation allows it to fit snugly into the ATP-binding pocket of FGFRs, effectively inhibiting their activity .

Chemical Reactions Analysis

Reactions and Technical Details

Infigratinib undergoes various chemical reactions within biological systems:

  • Binding to FGFRs: The primary reaction involves the reversible binding to FGFRs, blocking their phosphorylation and subsequent activation of downstream signaling pathways such as RAS-MAPK and PI3K-AKT.
  • Metabolism: Infigratinib is metabolized predominantly by cytochrome P450 3A4 enzymes, leading to several metabolites that may also exhibit pharmacological activity .

The understanding of these reactions is essential for predicting drug interactions and optimizing therapeutic regimens.

Mechanism of Action

Process and Data

Infigratinib exerts its therapeutic effects by inhibiting FGFR signaling pathways. Upon binding to FGFRs, it prevents the phosphorylation of tyrosine residues that are crucial for activating downstream signaling cascades involved in cell division and survival. This inhibition leads to reduced proliferation and increased apoptosis in cancer cells expressing aberrant FGFRs.

Key data points include:

  • IC50 Values: Indicating high potency against target receptors (FGFR1: 1.1 nM; FGFR2: 1 nM; FGFR3: 2 nM).
  • Clinical Efficacy: In clinical trials, Infigratinib demonstrated an objective response rate (ORR) of 23.1% in patients with cholangiocarcinoma harboring FGFR2 fusions .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Infigratinib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Bioavailability: Oral bioavailability is approximately 75%, with peak plasma concentration achieved within two hours post-administration .

These properties are critical for determining dosing regimens and formulation strategies.

Applications

Scientific Uses

Infigratinib's primary application is in oncology, particularly for treating cancers associated with genetic alterations in FGFRs. Its use extends beyond cholangiocarcinoma to other malignancies characterized by similar aberrations, such as breast cancer and bladder cancer. Ongoing research aims to explore its efficacy in combination therapies, enhancing its potential benefits in treating resistant cancer types .

Properties

CAS Number

872511-34-7

Product Name

Infigratinib

IUPAC Name

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea

Molecular Formula

C26H31Cl2N7O3

Molecular Weight

560.5 g/mol

InChI

InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31)

InChI Key

QADPYRIHXKWUSV-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

NVPBGJ398; NVPBGJ 398; NVPBGJ-398; BGJ398; BGJ-398; BG J398; Infigratinib.

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.